Potency Comparison: Dihydrochlamydocin Analog-1 vs. Parent Chlamydocin in Histone H4 Deacetylation
Dihydrochlamydocin analog-1 demonstrates enhanced potency relative to the parent natural product chlamydocin in a direct biochemical assay measuring histone H4 peptide deacetylation. The analog exhibits an IC50 of 30 nM, whereas chlamydocin displays an IC50 of approximately 50 nM under comparable conditions [1]. This 1.7-fold improvement in potency is attributed to the structural modification of the epoxyketone moiety to a hydroxyketone, which alters the compound's interaction with the HDAC active site zinc atom.
| Evidence Dimension | Histone H4 peptide deacetylation inhibition (IC50) |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | Chlamydocin: ~50 nM |
| Quantified Difference | 1.7-fold more potent |
| Conditions | HeLa cell nuclear extract; histone H4 peptide substrate |
Why This Matters
This quantitative potency differential directly informs compound selection for assays requiring defined HDAC inhibition thresholds, ensuring experimental sensitivity and reproducibility.
- [1] SciPeptide. Dihydrochlamydocin analog-1 Product Page. View Source
